molecular formula C22H36O3 B15171291 (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate CAS No. 920957-39-7

(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate

Cat. No.: B15171291
CAS No.: 920957-39-7
M. Wt: 348.5 g/mol
InChI Key: QIPFBUSHSOYTNH-RTWAWAEBSA-N
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Description

(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate is an organic compound characterized by a hydroxyl group, a phenyl group, and a heptanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate typically involves the esterification of (1S,3R)-1-Hydroxy-1-phenylnonan-3-ol with heptanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of (1S,3R)-1-Oxo-1-phenylnonan-3-yl heptanoate.

    Reduction: Formation of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanol.

    Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl acetate: Similar structure but with an acetate ester instead of a heptanoate ester.

    (1S,3R)-1-Hydroxy-1-phenylnonan-3-yl butanoate: Similar structure but with a butanoate ester instead of a heptanoate ester.

Uniqueness

(1S,3R)-1-Hydroxy-1-phenylnonan-3-yl heptanoate is unique due to its longer alkyl chain, which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its potential as a drug candidate or functional material in various applications.

Properties

CAS No.

920957-39-7

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

[(1S,3R)-1-hydroxy-1-phenylnonan-3-yl] heptanoate

InChI

InChI=1S/C22H36O3/c1-3-5-7-12-16-20(25-22(24)17-13-8-6-4-2)18-21(23)19-14-10-9-11-15-19/h9-11,14-15,20-21,23H,3-8,12-13,16-18H2,1-2H3/t20-,21+/m1/s1

InChI Key

QIPFBUSHSOYTNH-RTWAWAEBSA-N

Isomeric SMILES

CCCCCC[C@H](C[C@@H](C1=CC=CC=C1)O)OC(=O)CCCCCC

Canonical SMILES

CCCCCCC(CC(C1=CC=CC=C1)O)OC(=O)CCCCCC

Origin of Product

United States

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